リコリノスタット

説明

リコロノスタットは、ヒストン脱アセチル化酵素6(HDAC6)の選択的阻害剤です。ヒト臨床試験に用いられた最初のアイソフォーム選択的ヒストン脱アセチル化酵素阻害剤です。ヒストン脱アセチル化酵素6は、特にアグレソーム-オートファジー経路におけるタンパク質分解経路の調節に重要な役割を果たす酵素です。リコロノスタットは、多発性骨髄腫および末梢神経障害の治療に有望であることが示されています .

科学的研究の応用

Ricolinostat has a wide range of scientific research applications, including:

Cancer Therapy: Ricolinostat has shown efficacy in combination with other drugs for the treatment of multiple myeloma.

Peripheral Neuropathy: Ricolinostat is being investigated as a treatment for peripheral neuropathy, a condition characterized by nerve damage and pain.

Neurodegenerative Diseases: The inhibition of histone deacetylase 6 by ricolinostat has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Inflammatory Diseases: Ricolinostat’s anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

作用機序

リコロノスタットは、ヒストン脱アセチル化酵素6を選択的に標的化して結合し、その脱アセチル化酵素活性を阻害します。この阻害は、α-チューブリンやヒートショックタンパク質90(Hsp90)などのヒストン脱アセチル化酵素6基質の過アセチル化につながります。これらのタンパク質の過アセチル化は、その通常の機能を阻害し、タンパク質分解、細胞シグナル伝達、およびストレス応答など、さまざまな細胞プロセスに影響を与えます . ヒストン脱アセチル化酵素6を阻害することで、リコロノスタットはプロテアソーム阻害剤の有効性を高め、がん細胞の薬剤耐性を克服します .

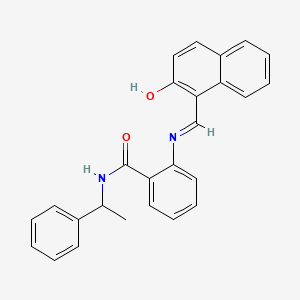

類似の化合物との比較

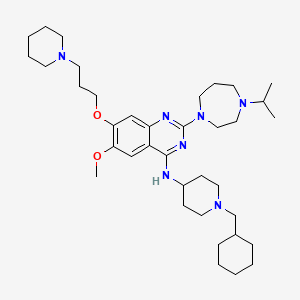

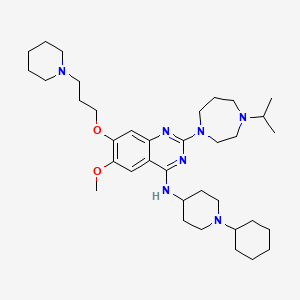

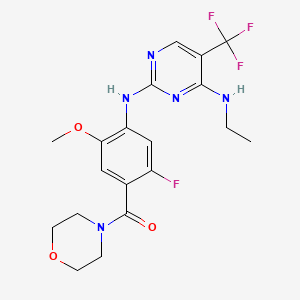

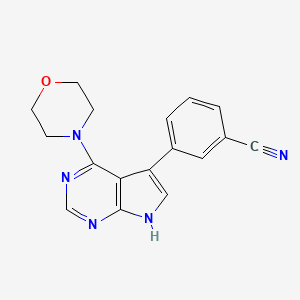

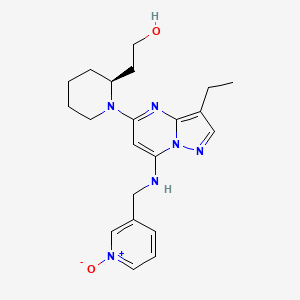

リコロノスタットは、他のヒストン脱アセチル化酵素阻害剤と比較して、ヒストン脱アセチル化酵素6に対する選択性においてユニークです。類似の化合物には以下が含まれます。

ボリノスタット: 皮膚T細胞リンパ腫の治療に用いられる非選択的ヒストン脱アセチル化酵素阻害剤.

パノビノスタット: 多発性骨髄腫の治療における他の薬剤との併用療法に用いられる別の非選択的ヒストン脱アセチル化酵素阻害剤.

ベリノスタット: 末梢T細胞リンパ腫の治療に用いられるパンヒストン脱アセチル化酵素阻害剤.

リコロノスタットのヒストン脱アセチル化酵素6に対する選択性は、非選択的ヒストン脱アセチル化酵素阻害剤と比較して、毒性が低く、治療指数が向上する可能性があります .

生化学分析

Biochemical Properties

Ricolinostat interacts with HDAC6, a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By inhibiting HDAC6, Ricolinostat disrupts the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation .

Cellular Effects

Ricolinostat has shown to have significant effects on various types of cells and cellular processes. It has been observed to reduce pain and numbness, restore nerve function, and promote nerves to grow back into the skin . In lymphoma cell lines, Ricolinostat has demonstrated anti-lymphoma activity, inducing apoptosis and exerting anti-proliferative effects .

Molecular Mechanism

Ricolinostat exerts its effects at the molecular level primarily through its inhibition of HDAC6 . This inhibition leads to the disruption of the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation . This mechanism of action contributes to the restoration of nerve function and the reduction of neuropathy symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, Ricolinostat has been observed to exert long-lasting effects that persist for days after the end of dosing . This suggests a disease-modifying capability. In phase 1 and 2 clinical trials, Ricolinostat demonstrated an excellent safety and tolerability profile .

Dosage Effects in Animal Models

In animal models of chemotherapy-induced neuropathy, Ricolinostat reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects . The effects of Ricolinostat were observed to be dose-dependent, with increased effects observed at higher dosages .

Metabolic Pathways

It is known that Ricolinostat selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 .

Transport and Distribution

As an inhibitor of HDAC6, it is likely that Ricolinostat interacts with the intracellular transport systems regulated by HDAC6 .

Subcellular Localization

Given its role as an inhibitor of HDAC6, it is likely that Ricolinostat is localized to the areas of the cell where HDAC6 is active .

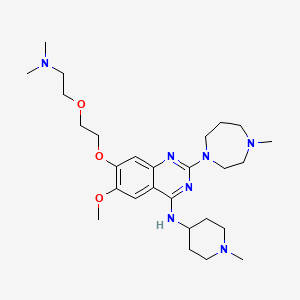

準備方法

合成経路および反応条件

リコロノスタットは、さまざまな有機化合物の反応を含む複数段階のプロセスによって合成できます反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、所望の化学変換を保証します .

工業生産方法

リコロノスタットの工業生産には、化合物を大量に生成するために、ラボでの合成プロセスをスケールアップすることが含まれます。これには、反応条件、精製方法、および品質管理対策の最適化が必要となり、最終製品の一貫性と純度が保証されます。工業生産プロセスには、精製および分析のための高速液体クロマトグラフィー(HPLC)などの高度な技術の使用も含まれる場合があります .

化学反応の分析

反応の種類

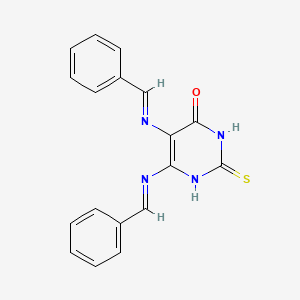

リコロノスタットは、主にヒストン脱アセチル化酵素6との相互作用を含む反応を起こします。これらの反応には以下が含まれます。

脱アセチル化の阻害: リコロノスタットは、ヒストン脱アセチル化酵素6によるα-チューブリンおよび他の非ヒストンタンパク質の脱アセチル化を阻害します.

過アセチル化: ヒストン脱アセチル化酵素6の阻害は、標的タンパク質の過アセチル化につながり、その機能と安定性に影響を与えます.

一般的な試薬と条件

リコロノスタットを含む反応には、通常、ヒストン脱アセチル化酵素6とその基質が存在する必要があります。これらの反応の条件には、生理学的pH、温度、およびアセチルCoAなどの補因子の存在が含まれます .

形成される主な生成物

リコロノスタットを含む反応から形成される主な生成物は、過アセチル化タンパク質であり、細胞内の機能と相互作用が変化しています .

科学研究への応用

リコロノスタットは、以下を含む幅広い科学研究の応用範囲を持っています。

がん治療: リコロノスタットは、多発性骨髄腫の治療における他の薬剤との併用療法に有効性を示しています。

末梢神経障害: リコロノスタットは、神経損傷と痛みを特徴とする状態である末梢神経障害の治療法として調査されています。

神経変性疾患: リコロノスタットによるヒストン脱アセチル化酵素6の阻害は、アルツハイマー病やパーキンソン病などの神経変性疾患に潜在的な治療応用があります.

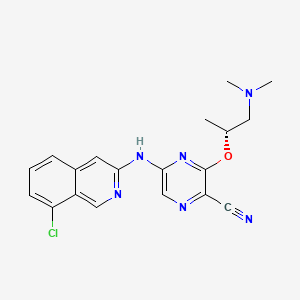

類似化合物との比較

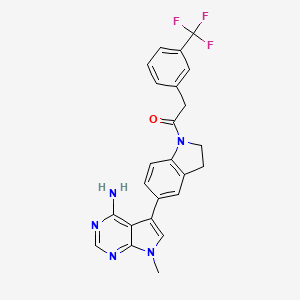

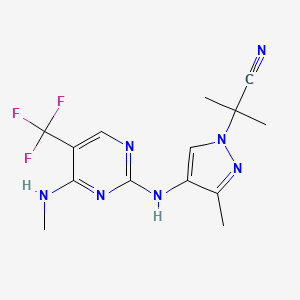

Ricolinostat is unique in its selectivity for histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:

Vorinostat: A non-selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: Another non-selective histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.

Belinostat: A pan-histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.

Ricolinostat’s selectivity for histone deacetylase 6 offers potential advantages in terms of reduced toxicity and improved therapeutic index compared to non-selective histone deacetylase inhibitors .

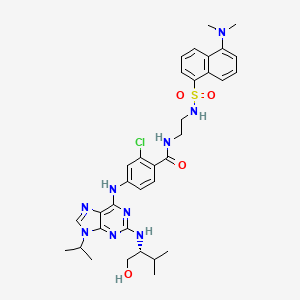

特性

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYDVAGYRLSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157148 | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316214-52-4 | |

| Record name | Ricolinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricolinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICOLINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。